4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride
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Overview
Description
4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride is a chemical compound with the molecular formula C10H17Cl2N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride typically involves the reaction of 4-methyl-6-hydroxypyrimidine with piperidine under specific conditions. The hydroxyl group of the pyrimidine is substituted by the piperidin-3-yloxy group through a nucleophilic substitution reaction. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its pharmacological properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidin-3-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or THF are common.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .
Scientific Research Applications
4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidin-3-yloxy group can enhance binding affinity and specificity, making it a valuable component in drug design. The compound may inhibit or activate certain pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-6-(piperidin-3-yloxy)pyrimidine
- 4-Methyl-6-(piperidin-3-yloxy)pyrimidine monohydrochloride
- 4-Methyl-6-(piperidin-3-yloxy)pyrimidine trihydrochloride
Uniqueness
4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride is unique due to its specific dihydrochloride form, which can influence its solubility, stability, and reactivity. This makes it particularly useful in certain applications where these properties are critical .
Properties
IUPAC Name |
4-methyl-6-piperidin-3-yloxypyrimidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.2ClH/c1-8-5-10(13-7-12-8)14-9-3-2-4-11-6-9;;/h5,7,9,11H,2-4,6H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPGWLZJOWMPGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OC2CCCNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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